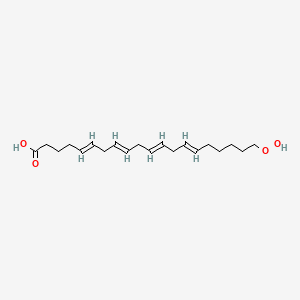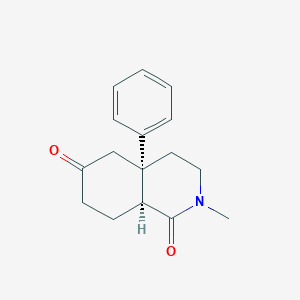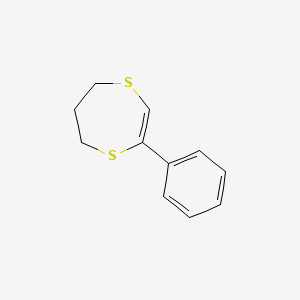
9-Benzyl-9-methyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-9-methyl-9H-fluorene is an organic compound with the molecular formula C21H18 It is a derivative of fluorene, where the hydrogen atoms at the 9th position are replaced by a benzyl and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-9-methyl-9H-fluorene typically involves the alkylation of fluorene derivatives. One common method is the reaction of 9H-fluorene with benzyl chloride and methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-9-methyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic rings of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
9-Benzyl-9-methyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 9-Benzyl-9-methyl-9H-fluorene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Methyl-9H-fluorene: Lacks the benzyl group, resulting in different chemical and physical properties.
9-Benzyl-9H-fluorene: Lacks the methyl group, which affects its reactivity and applications.
9-Phenyl-9H-fluorene: Contains a phenyl group instead of a benzyl group, leading to variations in its chemical behavior.
Uniqueness
9-Benzyl-9-methyl-9H-fluorene is unique due to the presence of both benzyl and methyl groups at the 9th position of the fluorene core. This dual substitution enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
61076-90-2 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
9-benzyl-9-methylfluorene |
InChI |
InChI=1S/C21H18/c1-21(15-16-9-3-2-4-10-16)19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,15H2,1H3 |
Clé InChI |
LTEJLGRYPFAHHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



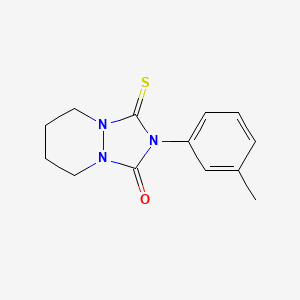
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
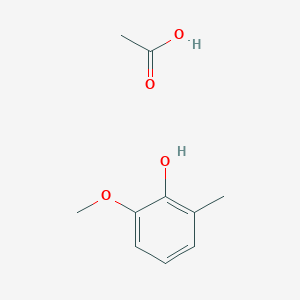
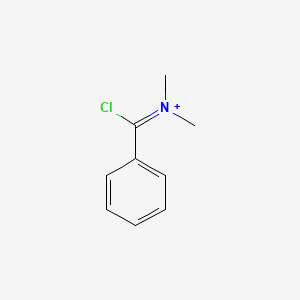
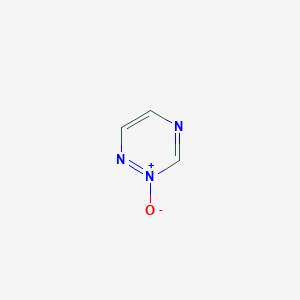
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


